molecular formula C8H11FN2O2S B8761648 Ethanesulfonamide, N-(3-amino-4-fluorophenyl)- CAS No. 143701-86-4

Ethanesulfonamide, N-(3-amino-4-fluorophenyl)-

Cat. No. B8761648
M. Wt: 218.25 g/mol
InChI Key: HQPDQPHGRKFVGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanesulfonamide, N-(3-amino-4-fluorophenyl)- is a useful research compound. Its molecular formula is C8H11FN2O2S and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanesulfonamide, N-(3-amino-4-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonamide, N-(3-amino-4-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

143701-86-4

Product Name

Ethanesulfonamide, N-(3-amino-4-fluorophenyl)-

Molecular Formula

C8H11FN2O2S

Molecular Weight

218.25 g/mol

IUPAC Name

N-(3-amino-4-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H11FN2O2S/c1-2-14(12,13)11-6-3-4-7(9)8(10)5-6/h3-5,11H,2,10H2,1H3

InChI Key

HQPDQPHGRKFVGD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 63.1 g (1.13 mol) of iron powder and 120 ml of an aqueous solution of 5% acetic acid was heated to 80° C., and a mixed solution of 28.0 g (0.113 mol) of N-(4-fluoro-3-nitrophenyl)ethanesulfonamide, 116 ml of acetic acid and 116 ml of ethyl acetate was slowly added dropwise to the resultant mixture. After the reaction was continued for 3 hours, the insolubles were filtered out and washed with ethyl acetate. Thereafter the filtrate was distilled to remove the solvent, and the product was dissolved in ethyl acetate and washed with saturated sodium hydrogencarbonate, water and saturated saline solution. The solution was dried over anhydrous sodium sulfate, and the ethyl acetate was distilled off to obtain the crude product (crystals). The crude product was washed with diisopropyl ether, thereby obtaining 22.0 g of the objective product (yield: 89%) in the form of light yellow crystals.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
63.1 g
Type
catalyst
Reaction Step Two
Yield
89%

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